molecular formula C10H14BNO4 B8206280 [4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid

[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid

Cat. No.: B8206280
M. Wt: 223.04 g/mol
InChI Key: HNHYSCGSSDWUFZ-UHFFFAOYSA-N
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Description

[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid is an organic compound with the molecular formula C10H14BNO4. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid typically involves the reaction of 4-bromo-2-methoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases or other enzymes involved in disease pathways .

Medicine

In medicine, boronic acid derivatives are studied for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of cancer and bacterial infections .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the dimethylcarbamoyl and methoxy groups.

    4-Methoxyphenylboronic Acid: Similar structure but without the dimethylcarbamoyl group.

    4-(Dimethylcarbamoyl)phenylboronic Acid: Similar structure but without the methoxy group.

Uniqueness

[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid is unique due to the presence of both dimethylcarbamoyl and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility, stability, and specificity in various chemical and biological applications .

Properties

IUPAC Name

[4-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-8(11(14)15)9(6-7)16-3/h4-6,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHYSCGSSDWUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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